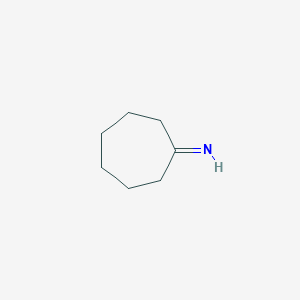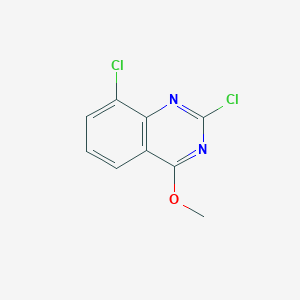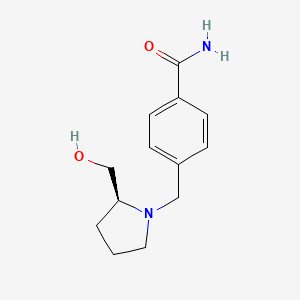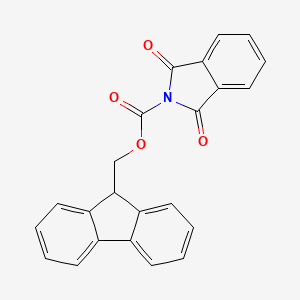![molecular formula C11H14N2O2S B14902503 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)
2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Halogenated compounds (e.g., alkyl halides); reaction conditionsorganic solvent, base (e.g., sodium hydroxide), room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Alkylated or arylated benzothiazole derivatives.
Applications De Recherche Scientifique
2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol
- 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-amine
- 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-thiol
Uniqueness
This compound is unique due to its specific ethoxyethanol moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and enhances its solubility and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H14N2O2S |
|---|---|
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
2-[2-(1,3-benzothiazol-2-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H14N2O2S/c14-6-8-15-7-5-12-11-13-9-3-1-2-4-10(9)16-11/h1-4,14H,5-8H2,(H,12,13) |
Clé InChI |
DGLFIWXNXDRBGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)








![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)

